molecular formula C8H15NO B11759177 6-Oxa-2-azaspiro[3.6]decane CAS No. 1214875-20-3

6-Oxa-2-azaspiro[3.6]decane

Cat. No.: B11759177
CAS No.: 1214875-20-3
M. Wt: 141.21 g/mol
InChI Key: LEZYTRMJEUALTC-UHFFFAOYSA-N
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Description

6-Oxa-2-azaspiro[3.6]decane is a spiro compound characterized by a unique bicyclic structure where two rings are connected through a single carbon atom. This compound is part of the broader class of spiro-heterocycles, which are known for their three-dimensional structural properties and inherent rigidity. These features make spiro compounds valuable in various fields, including drug discovery and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxa-2-azaspiro[3.6]decane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials. The reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the desired spiro compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the availability of commercially viable starting materials and reagents is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Oxa-2-azaspiro[3.6]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution: Nucleophiles such as halides, amines, or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

6-Oxa-2-azaspiro[3.6]decane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spiro compounds.

    Biology: Investigated for its potential as a scaffold in drug discovery due to its rigid structure.

    Medicine: Explored for its biological activity, including potential as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Oxa-2-azaspiro[3.6]decane involves its interaction with specific molecular targets. The rigid spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    8-Oxa-2-azaspiro[4.5]decane: Another spiro compound with a similar structure but different ring sizes.

    2,8-Diazaspiro[4.5]decane: Contains two nitrogen atoms in the spirocyclic structure.

    2-Oxa-7-azaspiro[4.4]nonane: Features a different arrangement of oxygen and nitrogen atoms.

Uniqueness

6-Oxa-2-azaspiro[3.6]decane is unique due to its specific ring size and the presence of both oxygen and nitrogen atoms in the spirocyclic structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

6-Oxa-2-azaspiro[3.6]decane is a bicyclic compound characterized by its unique spiro structure, which integrates nitrogen and oxygen within a decane framework. This compound belongs to the class of spirocyclic compounds, known for their distinctive three-dimensional arrangements that can significantly influence their chemical properties and biological activities. Research into the biological activity of this compound has revealed its potential applications in medicinal chemistry, particularly in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C8H15NOC_8H_{15}NO. The structural uniqueness arises from the positioning of the nitrogen and oxygen atoms, which is crucial for its biological interactions. The compound's spirocyclic nature allows it to fit into specific binding sites on biological targets, potentially altering their activity.

Pharmacological Applications

Research indicates that this compound exhibits significant antimicrobial and anti-inflammatory properties. Its structural features may facilitate interactions with various biological receptors and enzymes, making it a candidate for further drug development studies.

  • Antimicrobial Activity : Preliminary studies suggest that this compound can inhibit the growth of certain bacteria and fungi, showcasing its potential as an antimicrobial agent.
  • Anti-inflammatory Effects : The compound has also been investigated for its ability to modulate inflammatory pathways, indicating potential therapeutic applications in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The spiro structure allows it to occupy unique binding sites on target proteins, potentially leading to alterations in their activity. For example, it may influence neurotransmitter receptors or enzymes involved in inflammatory responses.

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated that it possesses a minimum inhibitory concentration (MIC) of less than 5 μM against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound's effectiveness was compared to standard antibiotics, showing promising results that warrant further investigation into its use as a novel antimicrobial agent.

In Vivo Anti-inflammatory Study

In an animal model of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers compared to a control group. Histological analysis revealed decreased infiltration of immune cells in tissues treated with the compound, suggesting its potential as an anti-inflammatory therapeutic.

Comparison with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameCAS NumberKey Features
7-Oxa-1-azaspiro[3.6]decane 1214875-16-7Exhibits distinct biological activity patterns; potential for different pharmacological effects
5-Oxa-2-azaspiro[3.6]decane 2060045-23-8Lacks hydrochloride salt stability; similar bicyclic structure
8-Oxa-5-azaspiro[3.6]decane 1379429-64Altered positioning; potential differing biological activity

The unique positioning of the oxo and azaspiro groups in this compound contributes to its distinct reactivity and biological profile compared to these similar compounds.

Properties

IUPAC Name

6-oxa-2-azaspiro[3.6]decane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-4-10-7-8(3-1)5-9-6-8/h9H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZYTRMJEUALTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOCC2(C1)CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701310394
Record name 6-Oxa-2-azaspiro[3.6]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701310394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214875-20-3
Record name 6-Oxa-2-azaspiro[3.6]decane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214875-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Oxa-2-azaspiro[3.6]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701310394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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